1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride is a synthetic compound belonging to the quinazoline family, characterized by a sulfonyl chloride functional group. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals aimed at various biological targets.
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride is classified as a sulfonamide derivative. It falls under the category of heterocyclic compounds due to its nitrogen-containing ring structure. Its specific classification is within the broader group of quinazoline derivatives, which are known for their diverse biological activities.
The synthesis of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride typically involves the following steps:
The reaction conditions are critical for ensuring high yields and purity of the product. For instance, maintaining an appropriate temperature and reaction time can significantly influence the outcome. Typically, the product is isolated by cooling the reaction mixture and precipitating it with ice water.
The molecular structure of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride includes:
The molecular formula is , with a molecular weight of approximately 260.55 g/mol. The compound exhibits characteristic infrared absorption bands corresponding to functional groups such as C=O and SO₂ .
This compound can undergo various chemical reactions due to its reactive sulfonyl chloride group. Common reactions include:
The stability and reactivity of this compound can be influenced by factors such as solvent choice and temperature during reactions. For example, reactions in polar aprotic solvents tend to favor nucleophilic attack on the sulfonyl chloride .
The mechanism of action for compounds derived from 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride typically involves:
Studies have shown that derivatives of this compound exhibit various biological activities including anti-inflammatory and anti-cancer properties .
The compound is characterized by:
The sulfonyl chloride group in 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride (CAS: 773877-44-4) is typically introduced via electrophilic chlorosulfonation. This process involves reacting the quinazoline precursor with chlorosulfonic acid (ClSO₃H), enabling direct sulfonation at the electron-rich C6 position. The ortho-directing effect of the tetrahydroquinazoline dioxo system facilitates regioselective sulfonation, though harsh reaction conditions (e.g., temperatures >100°C) can lead to desmethyl byproducts or ring degradation. Industrial-scale synthesis (e.g., BOC Sciences, Santa Cruz Biotechnology) employs stoichiometric ClSO₃H in inert solvents like dichloroethane, achieving ≈70% isolated yield after crystallization [1] [3] [9].
A breakthrough "sulfonyl group dance" strategy enhances regiocontrol for 2,4-disubstituted quinazolines. Here, 2,4-dichloroquinazoline undergoes nucleophilic substitution at C4 with sodium sulfinates (e.g., 4-methylphenylsulfinate), forming 4-sulfonylquinazolines. Subsequent azide displacement triggers sulfinate migration from C4 to C2, yielding 4-azido-2-sulfonyl intermediates. Final chlorination with SO₂Cl₂ or PCl₅ delivers the sulfonyl chloride derivative. This method is particularly effective for electron-rich systems like 6,7-dimethoxyquinazolines, as demonstrated in syntheses toward α1-adrenoceptor blockers [2] [5].
The 1,3-dimethyltetrahydroquinazoline-2,4-dione core is constructed via cyclocondensation of anthranilic acid derivatives with N,N′-dimethylurea. Key improvements include:
For C6-sulfonylated variants, 5-sulfoanthranilic acid serves as the precursor. However, direct cyclocondensation requires stringent anhydrous conditions to avoid premature sulfonyl chloride hydrolysis. Alternative routes involve post-cyclization sulfonation, where the pre-formed quinazoline core undergoes selective C6-lithiation (using n-BuLi at −78°C) followed by SO₂ trapping and chlorination [6] [9].
Table 1: Physicochemical Properties of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride
Property | Value | Measurement Method |
---|---|---|
CAS Number | 773877-44-4 | - |
Molecular Formula | C₁₀H₉ClN₂O₄S | HRMS |
Molecular Weight | 288.71 g/mol | Calculated |
Purity | ≥95% | HPLC |
Storage Conditions | 2–8°C, inert atmosphere | - |
SMILES | Cn1c(=O)c2cc(ccc2n(c1=O)C)S(=O)(=O)Cl | - |
Solvent-free chlorosulfonation significantly reduces waste generation. Mechanochemical grinding of 1,3-dimethyl-6-aminoquinazoline-2,4-dione with sulfamic acid and PCl₅ (1:2 molar ratio) at 60°C yields the sulfonyl chloride derivative in 82% efficiency, eliminating halogenated solvent use. Catalytic iodine (5 mol%) accelerates this reaction by activating P–Cl bonds, decreasing energy input by 40% compared to thermal methods. Reaction mass spectroscopy (RMS) confirms no polyhalogenated byproducts, addressing a key limitation of liquid-phase chlorosulfonation [8].
Solvent hydrogen-bonding parameters (α, β) critically influence sulfonyl group migration. Methanol (α=0.43, β=0.47) suppresses hydrolysis during "sulfonyl dance" reactions better than DMSO (β=0.88) due to moderated nucleophilicity. Optimized one-pot protocols in MeOH at 0°C achieve 31–44% yields for 4-azido-2-sulfonylquinazolines—unattainable in THF or DMF due to competitive hydrolysis [2] [5].
Microwave irradiation (300 W, 120°C) reduces cyclocondensation time from 12 hours to 25 minutes. For example, reacting methyl 2-amino-5-(chlorosulfonyl)benzoate with N,N′-dimethylurea in DMF under microwaves delivers the quinazoline-sulfonyl chloride in 89% yield versus 67% via conventional heating. Energy consumption decreases by ≈58%, and reaction scalability (up to 100 g batches) is validated using continuous-flow microwave reactors [8].
The sulfonyl chloride group serves as a versatile handle for nucleophilic displacement:
Table 2: Optimized Conditions for Key Post-Synthetic Modifications
Reaction Type | Conditions | Yield | Application |
---|---|---|---|
Aminolysis | RNH₂, Et₃N, CH₃CN, 0°C, 2 h | 85–95% | Sulfonamide drug intermediates |
Azide Reduction | NaN₃, DMSO, 25°C, 4 h | 69% | Tetrazole bioisosteres |
Suzuki Coupling | ArylB(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxane | 78% | Biaryl-quinazoline hybrids |
Sulfinate Displacement | NaSO₂R, DMF, 80°C, 12 h | 40–66% | Sulfone-containing inhibitors |
Palladium-catalyzed couplings exploit C–Cl bonds in quinazoline-sulfonyl chloride derivatives:
Notably, 4-azido intermediates (from "sulfonyl dance" reactions) undergo Staudinger reduction to 4-aminoquinazolines or copper-catalyzed azide–alkyne cycloaddition (CuAAC) to triazoles. This enables synthesis of terazosin and prazosin analogs via regioselective C2 sulfonylation followed by azide reduction [2] [5].
Table 3: Key Bioactive Derivatives Synthesized from the Title Compound
Derivative Structure | Synthetic Pathway | Biological Target |
---|---|---|
4-[2-Furylcarbonyl]piperazinyl-6,7-dimethoxyquinazoline | C2 amination + C4 sulfonamidation | α1-Adrenoceptor antagonist |
2-(4-Methylphenylsulfonyl)-4-amino-6,7-dimethoxyquinazoline | Sulfonyl group dance + azide reduction | Antihypertensive agent |
N-(3-fluorobenzyl)-1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide | Direct aminolysis | CDK2 inhibitor (IC₅₀ = 0.19 µM) |
1,3-dimethyl-2,4-dioxo-6-(phenylsulfonyltriazolyl)quinazoline | CuAAC conjugation | Antiproliferative agent |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7